molecular formula C9H18O2 B12561593 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol CAS No. 172342-28-8

2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol

Cat. No.: B12561593
CAS No.: 172342-28-8
M. Wt: 158.24 g/mol
InChI Key: BDYWLCROBLWDER-DTWKUNHWSA-N
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Description

2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring with a hydroxymethyl group and an ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Hydroxymethylation: Introduction of the hydroxymethyl group to the cyclohexane ring.

    Chain Extension: Addition of the ethan-1-ol chain to the hydroxymethylated cyclohexane.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. These methods often use optimized reaction conditions such as controlled temperature, pressure, and the presence of specific catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, while the ethan-1-ol chain offers flexibility for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with a single hydroxyl group on the cyclohexane ring.

    2-(Hydroxymethyl)cyclohexanol: Similar structure but lacks the ethan-1-ol chain.

    Cyclohexane-1,2-diol: Contains two hydroxyl groups on adjacent carbon atoms of the cyclohexane ring.

Uniqueness

2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexane ring, hydroxymethyl group, and ethan-1-ol chain. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.

Properties

CAS No.

172342-28-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol

InChI

InChI=1S/C9H18O2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-11H,1-7H2/t8-,9+/m0/s1

InChI Key

BDYWLCROBLWDER-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CCO)CO

Canonical SMILES

C1CCC(C(C1)CCO)CO

Origin of Product

United States

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